molecular formula C16H8ClN3 B12898613 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile CAS No. 62039-82-1

5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile

Cat. No.: B12898613
CAS No.: 62039-82-1
M. Wt: 277.71 g/mol
InChI Key: MNQLBJGSVZGXMJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a cyanophenyl group, and a carbonitrile group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-chloroindole with 4-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the carbonitrile group, often using reagents like malononitrile and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carboxylic acid
  • 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-methanol
  • 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-amine

Uniqueness

5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile is unique due to the presence of both a chloro and a cyanophenyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other indole derivatives.

Properties

CAS No.

62039-82-1

Molecular Formula

C16H8ClN3

Molecular Weight

277.71 g/mol

IUPAC Name

5-chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile

InChI

InChI=1S/C16H8ClN3/c17-12-5-6-14-13(7-12)16(15(9-19)20-14)11-3-1-10(8-18)2-4-11/h1-7,20H

InChI Key

MNQLBJGSVZGXMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(NC3=C2C=C(C=C3)Cl)C#N

Origin of Product

United States

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